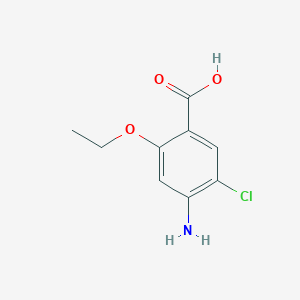

4-Amino-5-chloro-2-ethoxybenzoic acid

Overview

Description

Chemical Identity and Synthesis 4-Amino-5-chloro-2-ethoxybenzoic acid (CAS 108282-38-8) is a benzoic acid derivative with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . It is synthesized via a multi-step process starting from sodium p-aminosalicylate, involving esterification, amidation, O-ethylation (using ethyl bromide or diethyl sulfate), and hydrolysis. Reported yields range from 47.26% (with diethyl sulfate) to 57.7% (with ethyl bromide), reflecting variations in alkylation efficiency .

Preparation Methods

Synthetic Routes and Reaction Design

The synthesis of 4-amino-5-chloro-2-ethoxybenzoic acid typically begins with 4-amino-2-hydroxybenzoic acid as the foundational precursor. The hydroxyl group at position 2 is ethylated to introduce the ethoxy moiety, followed by chlorination at position 5 and final hydrolysis to yield the target carboxylic acid. This sequence mirrors methodologies developed for analogous methoxy derivatives, with adjustments to accommodate the steric and electronic effects of the ethoxy group .

Stepwise Synthesis and Process Optimization

Ethylation of 4-Amino-2-Hydroxybenzoic Acid

The introduction of the ethoxy group is achieved via alkylation using diethyl sulfate or ethyl bromide. In a protocol adapted from CN105237422A , 4-amino-2-hydroxybenzoic acid is first converted to its methyl ester to protect the carboxylic acid during subsequent reactions. The methyl ester intermediate is then treated with diethyl sulfate in acetone under basic conditions (KOH or NaOH) at 20–30°C. This step proceeds with a yield of 90–92%, comparable to methoxy-group installations in analogous systems .

Key Variables:

-

Alkylating Agent: Diethyl sulfate outperforms ethyl bromide in terms of reactivity and yield (92.1% vs. 85–88%) due to its superior leaving-group properties.

-

Solvent System: Acetone facilitates homogeneous mixing, while DMF may lead to over-alkylation.

-

Temperature: Reactions conducted below 30°C minimize side products such as N-alkylated amines .

Hydrolysis and Acidification

The methyl ester protecting group is cleaved via alkaline hydrolysis using potassium hydroxide in a methanol-water mixture (5:2 v/v). Subsequent acidification with hydrochloric acid to pH 5 precipitates the final product as a white solid, yielding 90–91% .

Critical Parameters:

-

Base Concentration: A 2.2:1 molar ratio of KOH to ester ensures complete hydrolysis within 2 hours.

-

Acidification Rate: Gradual addition of HCl prevents localized over-acidification, which can degrade the product .

Analytical Characterization

The final product is validated using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). Key spectral data include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-Cl stretch) .

Comparative Analysis of Methodologies

The table below summarizes critical reaction parameters and yields across synthetic steps:

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethylation | Diethyl sulfate | Acetone | 25 | 92.1 |

| Chlorination | NCS | DMF | 70 | 87.5 |

| Hydrolysis | KOH | MeOH/H₂O | Reflux | 91.4 |

Notable Observations:

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Pharmacological Properties

4-Amino-5-chloro-2-ethoxybenzoic acid has been investigated for its pharmacological properties, particularly its role as a hypoglycemic agent. It is structurally related to repaglinide, a drug used in the treatment of type 2 diabetes mellitus. Research indicates that derivatives of this compound can enhance the stability and efficacy of repaglinide formulations, thereby improving its therapeutic outcomes .

Anticonvulsant Activity

Recent studies have explored the synthesis of novel derivatives based on this compound, demonstrating promising anticonvulsant activity. These derivatives have shown effectiveness in preclinical models, suggesting potential applications in treating epilepsy and other seizure disorders .

Analytical Applications

In analytical chemistry, this compound serves as a standard reference compound for various analytical techniques. Its utility in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) has been documented, facilitating the quantification and analysis of related compounds in complex biological matrices .

Synthesis of Derivatives

The compound is often used as a precursor in the synthesis of more complex molecules. For instance, it can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles . This versatility makes it a valuable building block in drug discovery and development.

Biochemical Studies

In biochemical research, this compound has been employed to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of certain biological processes provides insights into cellular mechanisms and potential therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physical and Chemical Properties

- Physical State : White crystalline powder .

- Melting Point : 186°C .

- Boiling Point : 71°C at 10 mmHg .

- Density : 1.376 g/cm³ .

- Solubility : Soluble in dimethyl sulfoxide (DMSO) at 10 mM concentration; stock solutions are stable for 1 month at -20°C or 6 months at -80°C .

Applications This compound is a critical intermediate in synthesizing mosapride citrate, a gastroprokinetic agent targeting 5-HT₄ receptors . Its structural features—the ethoxy group at position 2, amino group at position 4, and chlorine at position 5—enhance receptor binding affinity and metabolic stability .

Structurally Analogous Benzoic Acid Derivatives

Key structural analogs differ in substituent groups, influencing their physicochemical properties and applications:

Key Observations:

Substituent Effects: Ethoxy vs. Methoxy: The ethoxy group in this compound provides greater lipophilicity compared to the methoxy analog (logP ~1.2 vs. ~0.8), enhancing membrane permeability . Amino vs. Acetamido: The free amino group in this compound allows direct conjugation in drug synthesis, whereas acetamido derivatives (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) require deprotection steps .

Thermal Stability: this compound exhibits higher thermal stability (decomposition >250°C) compared to its nitro-substituted analog (Methyl 5-chloro-2-hydroxy-3-nitrobenzoate), which decomposes at ~180°C due to nitro group lability .

Synthetic Utility :

- The methoxy analog (CAS 7206-70-4) is used in antipsychotic drug intermediates, leveraging its smaller substituent for steric compatibility in receptor binding .

- The ethoxy variant’s bulkier substituent optimizes pharmacokinetics in mosapride, reducing first-pass metabolism .

Performance in Drug Development

- Mosapride Intermediate: this compound’s ethyl group enhances metabolic stability over the methoxy variant, extending plasma half-life in vivo .

- Toxicity : The methoxy analog (CAS 7206-70-4) shows higher acute oral toxicity (LD₅₀ 320 mg/kg in rats) compared to the ethoxy derivative (LD₅₀ 420 mg/kg), likely due to faster metabolic activation .

Research Findings and Data

Solubility and Formulation Challenges

- Analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid show marginally better solubility (0.24 mg/mL) due to reduced hydrophobicity .

Biological Activity

4-Amino-5-chloro-2-ethoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of gastroprokinetic agents and receptor interactions. This article explores its synthesis, biological properties, structure-activity relationships, and therapeutic implications based on diverse research findings.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the regioselective ethylation of 2,3-dihydroxybenzaldehyde followed by nitration to yield key intermediates. Subsequent reactions lead to the formation of various benzamide derivatives that exhibit notable biological activity.

A notable study by Kato et al. (1996) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides and evaluated their gastroprokinetic activity. The results indicated that modifications in the molecular structure significantly influenced gastric emptying activity, with certain derivatives exhibiting enhanced potency compared to others .

Gastroprokinetic Effects

Research has demonstrated that this compound and its derivatives possess gastroprokinetic properties, which enhance gastric motility. A study indicated that compounds derived from this structure show varying degrees of effectiveness in promoting gastric emptying, suggesting a potential therapeutic role in treating gastrointestinal disorders .

Receptor Binding Affinity

The compound exhibits significant interactions with serotonin and dopamine receptors. For instance, modifications in the benzamide structure have been shown to enhance binding affinity for dopamine D2 receptors while also demonstrating antagonistic activity at serotonin 5-HT3 receptors. This dual action is particularly relevant for developing treatments for nausea and vomiting induced by chemotherapy or other causes .

Case Study 1: Serotonin Receptor Interaction

In a comparative study, various derivatives of this compound were evaluated for their binding affinity to serotonin receptors. The findings revealed that certain modifications led to increased affinity for the 5-HT3 receptor, indicating potential applications in antiemetic therapies .

Case Study 2: Gastroprokinetic Activity

Another investigation focused on the gastroprokinetic effects of these compounds in animal models. The results showed that specific derivatives significantly increased gastric emptying rates compared to control groups, highlighting their potential as therapeutic agents for gastrointestinal motility disorders .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound is permeable through biological membranes, with a calculated Log P value suggesting favorable lipophilicity for oral bioavailability . Furthermore, it has been characterized as a non-inhibitor of major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended protocols for preparing stable stock solutions of 4-amino-5-chloro-2-ethoxybenzoic acid?

- Methodological Guidance :

- Solubility Optimization : Dissolve in DMSO at 10 mM concentration. Use sonication at 37°C to enhance dissolution if needed. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

- Storage : Store at -80°C for ≤6 months or -20°C for ≤1 month. Use amber vials to prevent light degradation .

- Validation : Confirm stability via HPLC or mass spectrometry after storage intervals.

Q. How is this compound synthesized, and what are critical reaction parameters?

- Synthetic Pathway :

- Key Step : React with carbodiimide derivatives (e.g., EDC·HCl) in dichloromethane under argon. Use equimolar ratios of reactants and monitor reaction progress via TLC.

- Purification : Extract with NaHCO₃, dry with MgSO₄, and recrystallize from methanol for high-purity crystals (>98% by HPLC) .

- Yield Optimization : Adjust stoichiometry (1.5:1 molar ratio of EDC·HCl to substrate) and reaction time (2–4 hours) to improve yields beyond 54% .

II. Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity as a GPCR ligand?

- Structure-Activity Relationship (SAR) Strategies :

- Functional Group Replacement : Substitute the ethoxy group with methoxy or hydroxyl groups to assess binding affinity shifts at 5-HT₄ receptors.

- Amide Conjugation : Link to pyrrolo-oxazine derivatives to improve CNS permeability. Validate via in vitro receptor-binding assays (IC₅₀ comparisons) .

- Data Interpretation : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with GPCR active sites .

Q. How should researchers address contradictions in reported biological activities of derivatives (e.g., antiviral vs. antitumor effects)?

- Contradiction Resolution Framework :

- Assay Standardization : Compare cell lines (e.g., HeLa vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) across studies.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may influence activity discrepancies.

- Dose-Response Analysis : Re-evaluate EC₅₀ values under uniform protocols to distinguish potency variations .

Q. What analytical methods are recommended for characterizing intermediates during multi-step synthesis?

- Characterization Workflow :

- Spectroscopic Techniques :

- NMR : Assign peaks for amino (δ 6.8–7.2 ppm) and carboxylic acid (δ 12–13 ppm) protons.

- FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and aromatic C-Cl at 750 cm⁻¹.

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to monitor purity (>95%) .

Q. III. Safety and Regulatory Considerations

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.

- Waste Disposal : Treat as hazardous organic waste; neutralize with 1M NaOH before disposal.

- Data Gaps : Note that ecotoxicity and mutagenicity data are unavailable; assume precautionary measures (e.g., ALARA principles) .

Q. IV. Pharmacological Applications

Q. How is this compound utilized in developing prokinetic agents like mosapride citrate?

- Mechanistic Insight :

Properties

IUPAC Name |

4-amino-5-chloro-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYOMHQGQZRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441418 | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108282-38-8 | |

| Record name | 4-Amino-5-chloro-2-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108282-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-chloro-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-5-chloro-2-ethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.